2-Methoxy-7,8-dihydroquinolin-5(6H)-one
Overview
Description
2-Methoxy-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the second position and a dihydroquinolinone core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7,8-dihydroquinolin-5(6H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxyaniline.
Cyclization: The precursor undergoes cyclization to form the quinoline core. This can be achieved through various methods, including the Pfitzinger reaction or the Skraup synthesis.
Reduction: The quinoline derivative is then reduced to form the dihydroquinolinone structure. Common reducing agents include sodium borohydride or catalytic hydrogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimized reaction conditions and catalysts are employed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxy-7,8-dihydroquinolin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoline: Lacks the dihydroquinolinone structure, resulting in different chemical properties.
7,8-Dihydroquinolin-5(6H)-one: Does not have the methoxy group, leading to variations in reactivity and biological activity.
2-Methoxy-1,2,3,4-tetrahydroquinoline: Fully saturated quinoline derivative with distinct chemical behavior.
Uniqueness
2-Methoxy-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of a methoxy group and a dihydroquinolinone core. This structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.
Properties
IUPAC Name |
2-methoxy-7,8-dihydro-6H-quinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-6-5-7-8(11-10)3-2-4-9(7)12/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMYNXVUEOSGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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